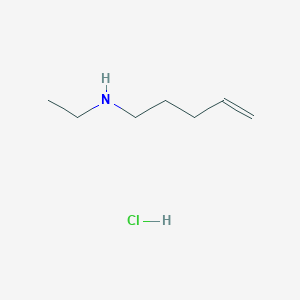
N-Ethylpent-4-en-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethylpent-4-en-1-amine hydrochloride is an organic compound with the molecular formula C7H15N·HCl. It is a derivative of pent-4-en-1-amine, where an ethyl group is attached to the nitrogen atom. This compound is typically found in the form of a hydrochloride salt, which enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethylpent-4-en-1-amine hydrochloride can be achieved through several methods. One common approach involves the reaction of pent-4-en-1-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting N-ethylpent-4-en-1-amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. The final product is usually purified through recrystallization or other separation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-Ethylpent-4-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form saturated amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N-Ethylpent-4-en-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of N-Ethylpent-4-en-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethyl group attached to the nitrogen atom can influence the compound’s binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pent-4-en-1-amine: The parent compound without the ethyl group.
N-Methylpent-4-en-1-amine: A similar compound with a methyl group instead of an ethyl group.
N-Propylpent-4-en-1-amine: A compound with a propyl group attached to the nitrogen atom.
Uniqueness
N-Ethylpent-4-en-1-amine hydrochloride is unique due to the presence of the ethyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. This modification can lead to differences in biological activity and specificity compared to its analogs .
Properties
IUPAC Name |
N-ethylpent-4-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-3-5-6-7-8-4-2;/h3,8H,1,4-7H2,2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLGMWCDLZVXHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC=C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
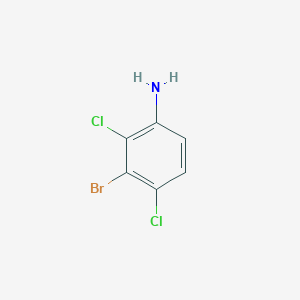
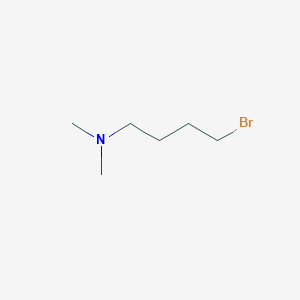
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/new.no-structure.jpg)
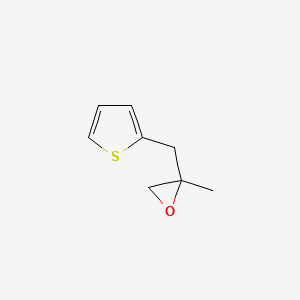
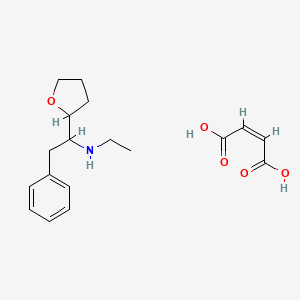
![6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2368666.png)
![1-(4-chlorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopentane-1-carboxamide](/img/structure/B2368667.png)
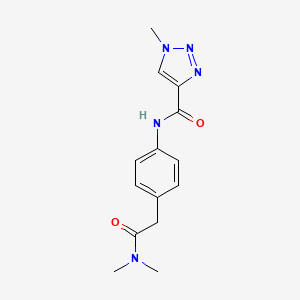
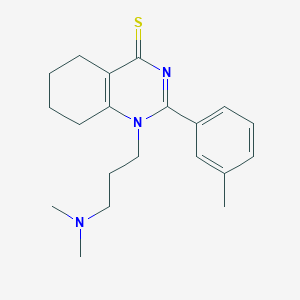
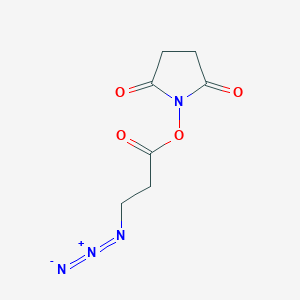
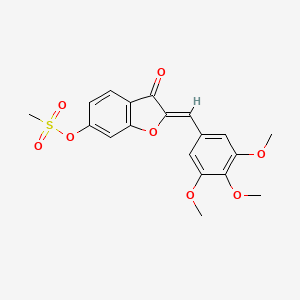
![(1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclopropyl)methanol](/img/structure/B2368676.png)
![1-Methyl-4-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,4-diazepane](/img/structure/B2368677.png)
![1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2368678.png)
